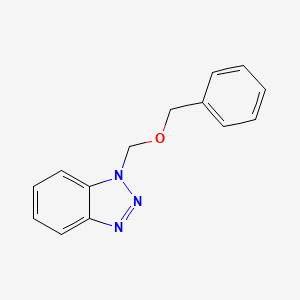

![molecular formula C22H15ClN2O3S B2737676 1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632320-66-2](/img/structure/B2737676.png)

1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

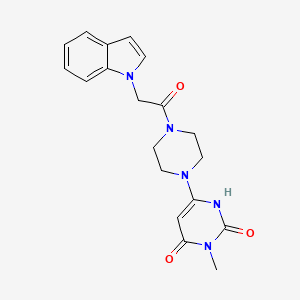

The compound “1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a member of the class of 1,3-thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and Mass spectrometry. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the number and type of hydrogen and carbon atoms .Chemical Reactions Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as melting point determination, solubility tests, and spectroscopic techniques .Scientific Research Applications

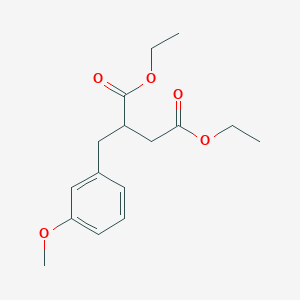

Chemical Structure and Properties

The compound has not been directly studied in the provided literature. However, research on structurally related compounds offers insights into the potential applications and properties of similar chemical entities. For instance, studies on pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have highlighted their significance in various fields due to their unique chemical structures and properties. These compounds have been explored for their photoluminescent properties and as potential donor materials in organic photovoltaic cells, showcasing their utility in materials science and energy research (Beyerlein & Tieke, 2000); (Wu et al., 2011).

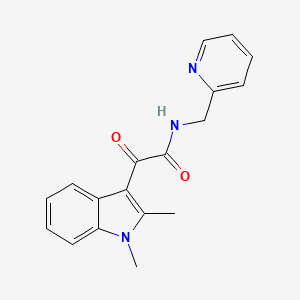

Synthesis and Modification

Research has also focused on the synthesis and structural modification of related compounds to enhance their chemical and physical properties. For example, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles through chain heterocyclization highlights the adaptability and modifiability of this class of compounds, indicating potential pathways for the synthesis and functionalization of the compound (Vovk et al., 2010).

Application in Memory Enhancement

Furthermore, derivatives of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones have been studied for their potential in reversing amnesia, suggesting possible neuropharmacological applications of similar compounds. This points to the broad therapeutic potential of structurally related chemicals, including the possibility of exploring the compound for similar uses (Butler et al., 1987).

Electropolymerization and Electronic Applications

Electropolymerizable properties of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrate the potential for creating polymer films that could be useful in electronic applications. This suggests that the compound , due to its structural similarities, might also possess electropolymerizable properties that can be exploited in creating advanced materials (Lengkeek et al., 2010).

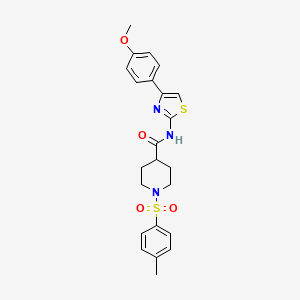

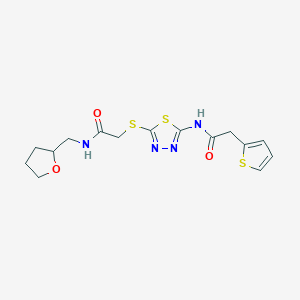

Antimicrobial Activity

Synthesis and evaluation of related compounds have shown significant antimicrobial activity, indicating the potential of the compound for development into new antibacterial agents. This highlights the importance of chemical synthesis in discovering new drugs and materials with significant biological activities (Nural et al., 2018).

Future Directions

properties

IUPAC Name |

1-(4-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O3S/c1-11-9-15-16(10-12(11)2)28-20-17(19(15)26)18(13-3-5-14(23)6-4-13)25(21(20)27)22-24-7-8-29-22/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKWYUFZHFLGQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2737593.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-chlorophenyl)-N-(3-(dimethylamino)propyl)acrylamide hydrochloride](/img/structure/B2737601.png)

![5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2737602.png)

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737608.png)

![5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737614.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2737616.png)